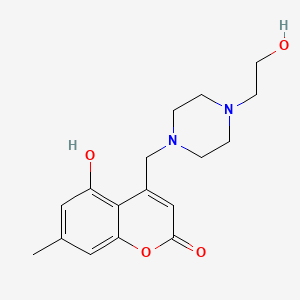

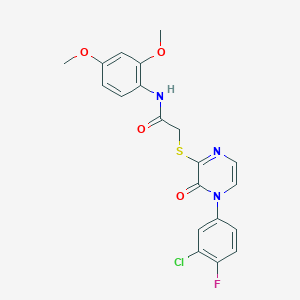

![molecular formula C15H18N4O2 B2392881 1-([2,4'-联吡啶]-4-基甲基)-3-(2-甲氧基乙基)脲 CAS No. 2320179-56-2](/img/structure/B2392881.png)

1-([2,4'-联吡啶]-4-基甲基)-3-(2-甲氧基乙基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

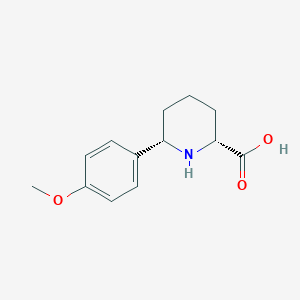

“1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea” is a complex organic compound. It contains a bipyridinyl group, a methoxyethyl group, and a urea group. The bipyridinyl group is a type of bidentate ligand that can form complexes with transition metal ions . The methoxyethyl group is a common modification in antisense inhibitors, which are integral research tools for understanding biological mechanisms . The urea group is a highly significant organic compound that plays a crucial role in a number of biological and industrial contexts .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction . The 2’-methoxyethyl (MOE) group at the cleavage site can improve both the specificity and silencing activity of siRNAs by facilitating the oriented RNA-induced silencing complex (RISC) loading of the modified strand .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, urea and N-methylurea react with benzil and substituted benzils in alkaline conditions to form 5,5-diphenylhydantoins .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by its constituent groups. For instance, the 2’-methoxyethyl (MOE) group can improve both the specificity and silencing activity of siRNAs .科学研究应用

杂环脲类化合物的络合诱导展开

杂环脲类化合物,包括类似于1-([2,4'-联吡啶]-4-基甲基)-3-(2-甲氧基乙基)脲的结构,参与了络合诱导展开的过程。这些化合物可以与多重氢键结合的类似片状结构平衡,作为自组装的有用构建块。这种特性模拟了肽链所显示的螺旋到片状的转变,为分子模拟和创造新材料或生物模型提供了见解(Corbin et al., 2001)。

抗癌活性

脲衍生物显示出有希望的抗癌活性。具体而言,一种苯氧吡嘧啶脲衍生物AKF-D52在人类非小细胞肺癌细胞中诱导凋亡和细胞保护性自噬,为肺癌治疗的潜在治疗剂(Gil et al., 2021)。

可溶性环氧化物水解酶抑制剂的代谢

对TPPU这种有效的可溶性环氧化物水解酶抑制剂的代谢对于理解其安全性和有效性至关重要。这项研究有助于将大鼠的临床前药代动力学转化为人类,促进sEH抑制剂的临床开发(Wan et al., 2019)。

作用机制

Target of Action

It’s worth noting that compounds with 2-methoxyethyl (moe) modifications, like this one, are often used in the development of antisense inhibitors . These inhibitors regulate the expression of targeted genes in vivo, as demonstrated in animal models and preliminary clinical trials .

Mode of Action

Organically modified ureas, such as this compound, have functional groups that can form a three-dimensional network via hydrogen bonds . This network is reversible and can be used for rheology modification, such as viscosity adjustment .

Biochemical Pathways

Urea compounds, which this compound is a part of, play a significant role in the urea cycle . The urea cycle converts toxic nitrogenous compounds to excretable urea in five biochemical reactions .

Pharmacokinetics

The pharmacokinetics of antisense oligonucleotides (asos) with 2-methoxyethyl (moe) modifications have been characterized across several species . The charge, molecular weight, and amphipathic nature of the ASOs influence their pharmacokinetics . The MOE modification improves the pharmacokinetic properties of these ASOs .

Result of Action

Antisense inhibitors with moe modifications have shown pharmacologic activity in animal models, regulating the expression of targeted genes in vivo .

Action Environment

It’s known that the addition of urea to the aqueous solvent affects the contact-pair formed between alkyl and phenyl groups in model compounds .

安全和危害

未来方向

The future directions for the study and application of this compound could include further exploration of its potential uses in biological research and therapeutic applications. For instance, the addition of the 2’-methoxyethyl (MOE) group at the cleavage site has been shown to improve both the specificity and silencing activity of siRNAs, suggesting potential applications in gene therapy .

属性

IUPAC Name |

1-(2-methoxyethyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-21-9-8-18-15(20)19-11-12-2-7-17-14(10-12)13-3-5-16-6-4-13/h2-7,10H,8-9,11H2,1H3,(H2,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYSKOZLZISROH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1=CC(=NC=C1)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

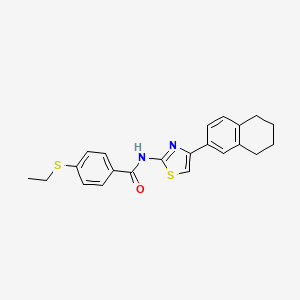

![4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2392806.png)

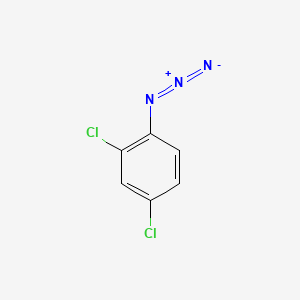

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2392814.png)

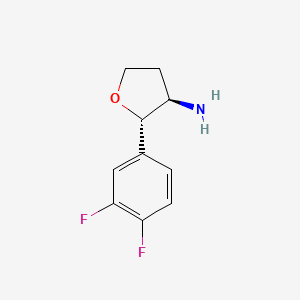

![N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2392816.png)

![1-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2392818.png)

![N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide](/img/structure/B2392820.png)